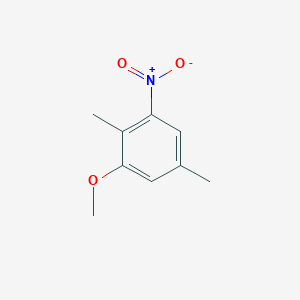

1-Methoxy-2,5-dimethyl-3-nitrobenzene

Description

BenchChem offers high-quality 1-Methoxy-2,5-dimethyl-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-2,5-dimethyl-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRGXSPBQNIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609311 | |

| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52415-07-3 | |

| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-2,5-dimethyl-3-nitrobenzene (CAS: 52415-07-3)

This technical guide provides a comprehensive overview of 1-methoxy-2,5-dimethyl-3-nitrobenzene, a substituted nitroaromatic compound with potential applications as an intermediate in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on its synthesis, properties, and handling.

Introduction and Synthetic Rationale

1-Methoxy-2,5-dimethyl-3-nitrobenzene is an aromatic compound characterized by a methoxy group, two methyl groups, and a nitro group attached to a benzene ring. The strategic placement of these functional groups makes it a potentially valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group can be exploited in nucleophilic aromatic substitution reactions, while its reduction to an amine group opens up a vast array of further chemical transformations, particularly in the synthesis of dyes, pharmaceuticals, and novel materials.[1]

The synthesis of this compound is logically approached via the electrophilic nitration of 2,5-dimethylanisole. The directing effects of the substituents on the aromatic ring are key to understanding the regioselectivity of this reaction. The methoxy group is a strong activating group and is ortho-, para- directing. The two methyl groups are also activating and ortho-, para- directing. In the case of 2,5-dimethylanisole, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The methyl groups at C2 and C5 will also direct incoming electrophiles. The interplay of these directing effects, along with steric hindrance, governs the position of nitration.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 1-Methoxy-2,5-dimethyl-3-nitrobenzene [2]

| Property | Value |

| CAS Number | 52415-07-3 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 288.7 ± 35.0 °C at 760 mmHg |

| LogP | 3.09 |

Table 2: Predicted Spectroscopic Data for 1-Methoxy-2,5-dimethyl-3-nitrobenzene

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons (2H, likely singlets or narrow doublets) in the range of 7.0-7.5 ppm. Methoxy protons (3H, singlet) around 3.8-4.0 ppm. Two methyl protons (3H each, singlets) around 2.2-2.5 ppm.[3][4] |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Methoxy carbon around 55-60 ppm. Methyl carbons around 15-20 ppm.[4][5] |

| IR (Infrared) | Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. C-H stretching for aromatic and aliphatic groups around 2850-3100 cm⁻¹. C-O stretching for the methoxy group around 1020-1075 cm⁻¹ and 1200-1275 cm⁻¹.[6][7] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 181. Peaks corresponding to the loss of NO₂ (m/z 135), OCH₃ (m/z 150), and other fragments.[8] |

Synthesis and Purification Protocol

The following is a detailed, self-validating protocol for the synthesis of 1-methoxy-2,5-dimethyl-3-nitrobenzene based on established methods for the nitration of analogous aromatic compounds.[9][10]

Reaction Workflow

Step-by-Step Methodology

Materials:

-

2,5-Dimethylanisole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (optional, as solvent)

-

Deionized Water

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to concentrated nitric acid in a 1:1 volume ratio, while cooling the flask in an ice-salt bath to maintain a temperature between 0-5 °C. This process is highly exothermic and must be done slowly with efficient stirring.

-

Dissolution of Starting Material: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylanisole in a minimal amount of dichloromethane (optional, the reaction can also be run neat in sulfuric acid). Cool this flask to 0-5 °C in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 2,5-dimethylanisole over a period of 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of by-products.

-

Reaction Monitoring and Completion: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 9:1).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Isolation: If a solvent was used, transfer the mixture to a separatory funnel and separate the organic layer. If no solvent was used, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methoxy-2,5-dimethyl-3-nitrobenzene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11] The purity of the final product should be assessed by TLC, melting point (if solid), and spectroscopic methods (NMR, IR, MS).

Mechanistic Insights: Regioselectivity of Nitration

The nitration of 2,5-dimethylanisole is an electrophilic aromatic substitution reaction. The key to understanding the formation of the 3-nitro product lies in the directing effects of the substituents on the benzene ring.

The methoxy group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho (C2 and C6) and para (C4) positions. The methyl groups also contribute to this directing effect. However, the positions ortho to the methoxy group (C2 and C6) are sterically hindered by the adjacent methyl groups. The C4 position, while electronically activated, is also subject to some steric hindrance from the C5 methyl group. The C3 position, being meta to the methoxy group, is less electronically activated but is sterically more accessible. The combined electronic and steric effects likely lead to the preferential formation of the 3-nitro isomer.

Potential Applications in Research and Drug Development

While specific applications for 1-methoxy-2,5-dimethyl-3-nitrobenzene are not extensively documented, its structure suggests significant potential as a synthetic intermediate.

Precursor to Substituted Anilines

A primary application of nitroaromatic compounds is their reduction to the corresponding anilines.[12] The catalytic hydrogenation of 1-methoxy-2,5-dimethyl-3-nitrobenzene would yield 3-amino-2,5-dimethylanisole.

This resulting aniline is a versatile building block. The amino group can be diazotized to form diazonium salts, which are precursors to a wide range of functional groups. Furthermore, the aniline itself can be used in the synthesis of heterocycles, amides, and other structures of interest in medicinal chemistry and materials science.[1][13]

Modulator of Redox-Sensitive Pathways

The nitroaromatic moiety is a key feature in some therapeutic agents, where the reduction of the nitro group under hypoxic conditions can lead to the formation of cytotoxic radical anions.[14] While this specific molecule has not been studied in this context, its electrochemical properties could be of interest to researchers designing hypoxia-activated prodrugs.

Safety and Handling

1-Methoxy-2,5-dimethyl-3-nitrobenzene should be handled with care, following standard laboratory safety procedures for nitroaromatic compounds.

-

Hazards: Nitroaromatic compounds are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Methoxy-2,5-dimethyl-3-nitrobenzene is a synthetically accessible nitroaromatic compound with considerable potential as an intermediate in organic synthesis. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic protocol, and insights into its potential applications. The information presented herein is intended to empower researchers to safely synthesize, characterize, and explore the utility of this compound in their scientific endeavors.

References

-

1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound 2) and (b) 1'-(diethoxymethyl)-4'- nitrobenzene (compound 3). - ResearchGate. Available at: [Link]

-

Synthesis of dimethyl 1-nitrobenzene-2,5-dicarboxylate - PrepChem.com. Available at: [Link]

-

Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Available at: [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. Available at: [Link]

-

1-Methoxy-2,5-dimethyl-3-nitrobenzene | CAS#:52415-07-3 | Chemsrc. Available at: [Link]

-

4-methoxycarbonyl-2-methyl-1,3-oxazole - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of p-nitroanisole - PrepChem.com. Available at: [Link]

-

Benzene, 1-methoxy-3-nitro- - the NIST WebBook. Available at: [Link]

-

1-Methoxy-2,5-dimethyl-3-nitrobenzene (1 x 1 g) | Reagentia. Available at: [Link]

-

1-methoxy-3,5-dimethyl-2-nitrobenzene - Chemical Synthesis Database. Available at: [Link]

-

2,2-diethoxy-1-isocyanoethane - Organic Syntheses Procedure. Available at: [Link]

-

Three cycles in the MoO2 -catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor - ChemRxiv. Available at: [Link]

-

Benzene, 1-methoxy-2-nitro- - the NIST WebBook. Available at: [Link]

-

The nitro to amine reduction: from millions of tons to single molecule studies - PMC - NIH. Available at: [Link]

-

Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed. Available at: [Link]

-

Benzene, 1-methoxy-2-methyl-3-nitro- - the NIST WebBook. Available at: [Link]

-

1-Methoxy-4-nitrobenzene - SpectraBase. Available at: [Link]

-

1-Methoxy-4-nitrobenzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity - ResearchGate. Available at: [Link]

-

1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem. Available at: [Link]

-

CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION - aircc. Available at: [Link]

- CN101643419A - Method for preparing o-nitroanisole - Google Patents.

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. Available at: [Link]

-

Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. Available at: [Link]

-

1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution - ResearchGate. Available at: [Link]

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. Available at: [Link]

-

The Crucial Role of 2-Chloro-5-nitroanisole in Modern Chemical Synthesis. Available at: [Link]

-

Benzene, 1-methoxy-2-nitro- - the NIST WebBook. Available at: [Link]

-

1-Methoxy-2-nitrobenzene (C7H7NO3) - The Pherobase Floral Compound. Available at: [Link]

- CN111646904A - Method for synthesizing p-nitroanisole - Google Patents.

-

Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR - ChemRxiv. Available at: [Link]

-

Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Methoxy-2,5-dimethyl-3-nitrobenzene | CAS#:52415-07-3 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2,6-Dimethyl-1-nitrobenzene(81-20-9) 13C NMR spectrum [chemicalbook.com]

- 6. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]

- 7. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Reaction Mechanisms and Synthetic Protocols for 1-Methoxy-2,5-dimethyl-3-nitrobenzene

Abstract

This guide provides a detailed technical overview of the key reaction mechanisms involving 1-Methoxy-2,5-dimethyl-3-nitrobenzene (CAS No. 52415-07-3).[1][2] This substituted nitroarene is a valuable intermediate in synthetic organic chemistry, particularly for the preparation of functionalized anilines used in drug discovery and materials science. This document focuses on the principal transformations of this molecule, including the highly facile reduction of the nitro group, the predicted regioselectivity of electrophilic aromatic substitution, and a critical analysis of the feasibility of nucleophilic aromatic substitution. Detailed, field-proven protocols with mechanistic explanations are provided to guide researchers in leveraging this compound's synthetic potential.

Introduction and Molecular Overview

1-Methoxy-2,5-dimethyl-3-nitrobenzene is an aromatic compound characterized by a unique substitution pattern that dictates its chemical reactivity. The benzene ring is functionalized with three electron-donating groups (one methoxy, two methyl) and one powerful electron-withdrawing group (the nitro group).

-

Activating Groups: The methoxy (-OCH₃) group is a strong activating, ortho-, para-director due to its ability to donate electron density via resonance (+M effect).[3][4] The two methyl (-CH₃) groups are weaker activating, ortho-, para-directors through inductive effects and hyperconjugation.[5][6]

-

Deactivating Group: The nitro (-NO₂) group is a strong deactivating, meta-director due to its powerful electron-withdrawing resonance and inductive effects (-M, -I).[6][7]

This electronic profile makes the molecule's primary utility its conversion into the corresponding aniline, 2,5-Dimethyl-3-methoxyaniline , a versatile building block for more complex molecular architectures. This guide will explore the practical applications and mechanistic underpinnings of its most significant reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 52415-07-3 | [ChemSrc][1] |

| Molecular Formula | C₉H₁₁NO₃ | [Reagentia][2] |

| Molecular Weight | 181.19 g/mol | Calculated |

| Appearance | Typically a yellow solid or oil | General observation for nitroaromatics |

| Key Precursor | 2,5-Dimethyl-3-nitrophenol | [ChemSrc][1] |

| Key Derivative | 2,5-Dimethyl-3-methoxyaniline | Derived |

Core Reaction: Reduction of the Nitro Group to an Aniline

The most synthetically valuable transformation of 1-methoxy-2,5-dimethyl-3-nitrobenzene is the reduction of the nitro group. This reaction proceeds with high efficiency and is fundamental to accessing the corresponding aniline derivative. The general transformation involves a six-electron reduction, passing through nitroso and hydroxylamine intermediates.[8][9]

Two robust and widely applicable protocols for this reduction are presented below.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This classic method is highly effective and tolerates a wide range of functional groups that might be sensitive to catalytic hydrogenation (e.g., alkynes, some protecting groups).[10][11] The mechanism involves electron transfer from the Sn(II) salt, followed by protonation from the solvent or acid.[10][12]

Rationale for Method Selection: Stannous chloride is a cost-effective and powerful reducing agent for nitro groups.[11] The reaction is typically run in an alcoholic solvent, which facilitates dissolution of the substrate and moderation of the reaction rate. The acidic environment required for the reduction is often provided by concentrated HCl, or the reaction can be performed in neutral alcoholic solvents.[11]

Step-by-Step Protocol:

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The reaction should be conducted in a well-ventilated fume hood.

-

Reagent Charging: To the flask, add 1-methoxy-2,5-dimethyl-3-nitrobenzene (1.0 eq). Add ethanol (EtOH) to create a ~0.2 M solution.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution. The mixture may be a suspension.

-

Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl, 2.0-3.0 eq) dropwise if required, or simply heat the ethanolic mixture. The reaction is exothermic.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by the slow addition of a saturated aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is >8. This step precipitates tin salts as tin hydroxides.

-

Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate (EtOAc). Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with EtOAc.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,5-dimethyl-3-methoxyaniline.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a very clean and high-yielding method for nitro group reduction, producing water as the only stoichiometric byproduct.[13] Palladium on carbon (Pd/C) is a common and highly effective catalyst.[14]

Rationale for Method Selection: This method avoids the use of stoichiometric heavy metal reagents, simplifying the workup procedure.[15] It is often preferred in pharmaceutical synthesis for its efficiency and atom economy. Caution is required as this method can also reduce other functional groups like alkenes, alkynes, and some protecting groups (e.g., benzyl ethers).

Step-by-Step Protocol:

-

Apparatus Setup: Use a heavy-walled hydrogenation flask or a Parr shaker apparatus designed for reactions under pressure.

-

Reagent Charging: To the flask, add 1-methoxy-2,5-dimethyl-3-nitrobenzene (1.0 eq) and a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The catalyst should be handled with care as it can be pyrophoric when dry. It is often added as a slurry in the reaction solvent.

-

Hydrogenation: Seal the reaction vessel. Purge the atmosphere with nitrogen gas several times, followed by purging with hydrogen (H₂) gas. Pressurize the vessel with H₂ (typically 1-4 atm or ~50 psi).

-

Reaction and Monitoring: Stir the reaction mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is usually complete within 2-16 hours.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The celite pad containing the catalyst may be pyrophoric and should be quenched by slowly adding water before disposal.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the highly pure 2,5-dimethyl-3-methoxyaniline. Often, no further purification is needed.

Table 2: Comparison of Reduction Protocols

| Feature | Protocol 1: SnCl₂/HCl | Protocol 2: Catalytic Hydrogenation |

|---|---|---|

| Reagents | SnCl₂·2H₂O, HCl, Base | H₂ gas, Pd/C catalyst |

| Chemoselectivity | High; tolerates C=C, C≡C bonds | Lower; reduces many π-systems |

| Workup | Extensive (neutralization, filtration of tin salts) | Simple (filtration of catalyst) |

| Waste | Stoichiometric tin salt waste[10] | Minimal (water is the byproduct) |

| Safety | Corrosive acid, exothermic reaction | Flammable H₂ gas, pyrophoric catalyst |

| Ideal For | Multi-functionalized molecules | Scalable, clean synthesis |

Electrophilic Aromatic Substitution (EAS)

While the primary use of this molecule is as an aniline precursor, it can undergo further substitution on the aromatic ring. The regiochemical outcome is dictated by the combined directing effects of the existing substituents.

Mechanistic Considerations: The methoxy group is the most powerful activating group present and will dominate the directing effect.[3] It strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions. The methyl groups also direct to these positions. The nitro group directs to the meta positions (C4, C6), reinforcing the directing effect of the activating groups. Therefore, electrophilic attack will occur exclusively at positions 4 and 6. Due to the steric hindrance from the adjacent methyl group at C5, the C4 position is the electronically and sterically favored site for substitution.

Applications in Drug Discovery and Synthesis

The true synthetic value of 1-methoxy-2,5-dimethyl-3-nitrobenzene is realized after its reduction to 2,5-dimethyl-3-methoxyaniline . This functionalized aniline is a versatile precursor for a wide array of chemical entities.

-

Diazotization Reactions: The primary amine can be readily converted to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl). This intermediate is a gateway to a vast number of functionalities via Sandmeyer-type reactions (e.g., installation of -Cl, -Br, -CN, -OH).

-

Amide and Sulfonamide Synthesis: The aniline can be acylated with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, which are common pharmacophores in medicinal chemistry.

-

Heterocycle Formation: Substituted anilines are cornerstone building blocks for nitrogen-containing heterocyclic rings (e.g., quinolines, indoles, benzodiazepines), which form the core of many pharmaceutical agents.

-

Cross-Coupling Reactions: The aniline can be converted to an aryl halide or triflate, enabling its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

References

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

Chandrashekhar, V. G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

-

Chen, Z., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

-

ACS Green Chemistry Institute. (2026). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved from [Link]

-

Chandrashekhar, V. G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]

-

FAQ. (n.d.). How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly?. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

-

ChemSrc. (2025). 1-Methoxy-2,5-dimethyl-3-nitrobenzene | CAS#:52415-07-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Bell, F. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-2-methyl-3-nitro-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline). Retrieved from [Link]

- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

NIST. (n.d.). Benzene, 1-methoxy-2-nitro-. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Methoxy-2-nitrobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline). Retrieved from [Link]

-

Reagentia. (n.d.). 1-Methoxy-2,5-dimethyl-3-nitrobenzene (1 x 1 g). Retrieved from [Link]

-

Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]

-

Cirrincione, G., et al. (n.d.). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. CORE. Retrieved from [Link]

-

Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Retrieved from [Link]

-

Gole, B. (n.d.). High Loading of Pd Nanoparticles by Interior functionalization of MOFs for Heterogeneous Catalysis - Supporting Information. Retrieved from [Link]

-

Zhang, J., et al. (2018). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. PMC. Retrieved from [Link]

Sources

- 1. 1-Methoxy-2,5-dimethyl-3-nitrobenzene | CAS#:52415-07-3 | Chemsrc [chemsrc.com]

- 2. 1-Methoxy-2,5-dimethyl-3-nitrobenzene (1 x 1 g) | Reagentia [reagentia.eu]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 13. guidechem.com [guidechem.com]

- 14. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 15. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene

Welcome to the technical support center for the synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important nitroaromatic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene is typically achieved through the electrophilic aromatic substitution (EAS) of 2,5-dimethylanisole. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

The methoxy (-OCH₃) and methyl (-CH₃) groups on the starting material are both activating and ortho-, para-directing.[1][2] This inherent regioselectivity presents the primary challenge in this synthesis: the formation of multiple isomers. Understanding and controlling the reaction conditions are therefore paramount to maximizing the yield of the desired 3-nitro isomer.

Core Synthesis Workflow

The overall process for the synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene can be broken down into three key stages: reaction setup and execution, work-up and isolation, and finally, purification.

Caption: A generalized workflow for the synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yielded a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?

A1: The formation of multiple isomers is the most common challenge in this synthesis. The methoxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The substitution pattern of 2,5-dimethylanisole leads to potential nitration at the 3, 4, and 6 positions.

-

Understanding the Directing Effects: The methoxy group strongly activates the positions ortho (2- and 6-) and para (4-) to it. The methyl groups also activate their respective ortho and para positions. The interplay of these directing effects and steric hindrance determines the final product distribution.

-

Strategies for Improving Selectivity:

-

Temperature Control: Lowering the reaction temperature (e.g., -10°C to 0°C) can enhance selectivity. At lower temperatures, the reaction is more sensitive to the subtle electronic differences between the possible sites of attack, potentially favoring the thermodynamically more stable product.

-

Rate of Addition: A slow, dropwise addition of the nitrating agent to the substrate (or vice versa) ensures that the concentration of the nitronium ion (NO₂⁺) remains low and constant, which can help minimize side reactions and improve selectivity.

-

Solvent Effects: While less common for mixed-acid nitrations, the choice of an inert co-solvent can sometimes influence isomer distribution. However, this often requires significant process development.

-

Q2: I am observing a low overall yield, even after accounting for isomer formation. What are the likely causes?

A2: A low yield can stem from several factors, from incomplete reaction to product degradation.

-

Incomplete Reaction:

-

Insufficient Nitrating Agent: Ensure the molar ratio of nitric acid to the aromatic substrate is appropriate. A slight excess of nitric acid is typically used.

-

Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.

-

Poor Mixing: Inadequate stirring can lead to localized "hot spots" and inefficient reaction.

-

-

Product Degradation:

-

Over-Nitration: The product, 1-Methoxy-2,5-dimethyl-3-nitrobenzene, is more deactivated than the starting material, but aggressive reaction conditions (high temperature, excess nitrating agent) can lead to the formation of dinitro products.[3]

-

Oxidation: Nitric acid is a strong oxidizing agent. Side reactions involving oxidation of the methyl groups or the aromatic ring can occur, especially at elevated temperatures. This is often indicated by the formation of dark-colored byproducts.

-

Q3: My final product is difficult to purify from its isomers. What purification strategies are most effective?

A3: The separation of positional isomers of nitroaromatic compounds can be challenging due to their similar physical properties.[4][5]

-

Column Chromatography: This is often the most effective method for separating isomers on a laboratory scale.

-

Stationary Phase: Silica gel is the standard choice.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. The optimal solvent system should be determined by TLC analysis. Isomers with different polarities will elute at different rates.

-

-

Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent.

-

Solvent Selection: The key is to find a solvent in which one isomer is significantly less soluble than the others at a given temperature. Small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, or mixed solvent systems) are recommended.[6]

-

Procedure: Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration. Multiple recrystallizations may be necessary to achieve high purity.

-

-

High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can provide excellent resolution. A C18 or a phenyl-based column can be effective, often with a mobile phase of acetonitrile and water.[6][7][8]

Q4: The reaction mixture turned dark brown/black upon addition of the nitrating agent. Is this normal?

A4: While some color change is expected, a rapid darkening to brown or black often indicates undesirable side reactions, such as oxidation or polymerization.

-

Causes:

-

High Temperature: The most common cause is a loss of temperature control. Nitration reactions are highly exothermic, and if the heat is not dissipated effectively, the temperature can rise rapidly, leading to side reactions.[9]

-

High Concentration of Reagents: Adding the nitrating agent too quickly can lead to localized high concentrations and a rapid exotherm.

-

Impurities in Starting Material: Impurities in the 2,5-dimethylanisole can sometimes contribute to discoloration.

-

-

Solutions:

-

Maintain Low Temperature: Ensure the reaction vessel is adequately cooled in an ice-salt or dry ice-acetone bath.

-

Slow Addition: Add the nitrating agent dropwise with vigorous stirring.

-

Use High-Purity Starting Materials: Ensure the 2,5-dimethylanisole is of high purity.

-

Frequently Asked Questions (FAQs)

Q: What is the role of sulfuric acid in this reaction?

A: Concentrated sulfuric acid serves two primary roles in electrophilic aromatic nitration. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, sequestering the water that is formed as a byproduct of the reaction. This is crucial because the presence of water can deactivate the nitronium ion.[9]

Q: Can I use a different nitrating agent?

A: While the mixed acid system (HNO₃/H₂SO₄) is the most common and cost-effective, other nitrating agents can be used, such as:

-

Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can be used in organic solvents. It is often less aggressive than mixed acid and can sometimes offer different selectivity.

-

Dinitrogen pentoxide (N₂O₅): A potent nitrating agent that can also be used in organic solvents and may provide high para-selectivity in some cases.[10] The choice of nitrating agent will depend on the desired reactivity, selectivity, and experimental constraints.

Q: How can I monitor the progress of the reaction?

A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched in ice water, extracted with a small amount of an organic solvent (e.g., ethyl acetate), and the organic layer is spotted on a TLC plate. The disappearance of the starting material spot (2,5-dimethylanisole) and the appearance of product spots indicate the progress of the reaction. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis, GC-MS can be used.

Q: What are the main safety precautions for this reaction?

A: Nitration reactions are potentially hazardous and should be performed with extreme caution in a well-ventilated fume hood.

-

Exothermic Reaction: The reaction is highly exothermic and can run away if not properly cooled. Always use an efficient cooling bath and add reagents slowly.

-

Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

-

Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a large amount of crushed ice with stirring. Never add water directly to the concentrated acid mixture.

Experimental Protocol

This protocol describes a general procedure for the nitration of 2,5-dimethylanisole. The exact conditions may need to be optimized for your specific setup and desired outcome.

Materials:

-

2,5-Dimethylanisole (99%)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or another suitable inert solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Crushed Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2,5-dimethylanisole (1.0 eq) in dichloromethane. Cool the flask to 0°C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylanisole over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C and monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and obtain pure 1-Methoxy-2,5-dimethyl-3-nitrobenzene.

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution (Illustrative)

| Temperature (°C) | 3-Nitro Isomer (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) | Other Byproducts (%) |

| 25 | 45 | 35 | 15 | 5 |

| 0 | 60 | 25 | 10 | 5 |

| -10 | 70 | 18 | 8 | 4 |

Note: This data is illustrative and the actual isomer distribution will depend on the specific reaction conditions.

Mechanistic Insight

The nitration of 2,5-dimethylanisole proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the nitronium ion, its attack on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), and subsequent deprotonation to restore aromaticity.

Caption: Key stages in the electrophilic nitration of 2,5-dimethylanisole.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Chemsrc. (2025, August 25). 1-Methoxy-2,5-dimethyl-3-nitrobenzene. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 7). Effect of solvents on regioselectivity of anisole nitration. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

- Semenczuk, A., & Urbanski, T. (1958). On Preparation of N,2,4,6-Tetranitromethylaniline with Fuming Nitric Acid in Presence of Inert Organic Solvents. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, Geologiques et Geographiques, VI(5).

- Patel, H. R., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.

-

ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved February 14, 2026, from [Link]

-

Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved February 14, 2026, from [Link]

- Voutyritsa, E., et al. (n.d.).

- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved February 14, 2026, from [Link]

-

Pyvot Tech. (2023, February 2). Separation of Isomers. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 7). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. Retrieved February 14, 2026, from [Link]

- Korean Journal of Materials Research. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach.

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved February 14, 2026, from [Link]

-

MDPI. (2022, August 12). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Retrieved February 14, 2026, from [Link]

-

PubMed. (2019, April 24). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

Sources

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Aromatic Nitration [cs.gordon.edu]

- 4. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nacalai.com [nacalai.com]

- 8. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]

- 9. kbr.com [kbr.com]

- 10. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]

Technical Support Center: 1-Methoxy-2,5-dimethyl-3-nitrobenzene (MDMNB) Reaction Optimization

Executive Summary & Molecule Profile

Subject: 1-Methoxy-2,5-dimethyl-3-nitrobenzene (CAS: 52415-07-3) Common Applications: Intermediate for aniline-based dyes, pharmaceutical precursors (kinase inhibitors), and agrochemicals.

The Technical Challenge: This molecule presents a unique "push-pull" electronic environment combined with significant steric crowding. The methoxy group (C1) donates electron density, while the nitro group (C3) withdraws it. Crucially, the nitro group is sterically flanked by a methyl group at C2 and a hydrogen at C4. This steric bulk at the ortho position often retards reduction kinetics, leading to the accumulation of reactive intermediates (hydroxylamines) that condense into unwanted azo/azoxy dimers ("red mud").

This guide addresses the three most common user-reported failures:

-

Reduction Stalling & Dimerization (Haber Mechanism leakage).

-

Regioisomer Contamination (Supply chain purity issues).

-

Chemoselectivity Loss (Demethylation side-reactions).

Troubleshooting Guides (Q&A Format)

Ticket #101: "My reduction product is red/brown and yield is low."

User Symptom:

"I am trying to reduce the nitro group to the amine using standard Pd/C hydrogenation. The reaction stalls at 80% conversion, and the product is contaminated with a sticky red solid that is difficult to remove."

Root Cause Analysis:

You are experiencing Haber Process Condensation . The methyl group at position C2 creates steric hindrance around the nitro group. This slows the final reduction step (Hydroxylamine

The Solution: Acid-Promoted Hydrogenation Standard neutral hydrogenation is insufficient for sterically hindered nitroarenes. You must accelerate the final reduction step to prevent intermediate accumulation.

Optimized Protocol:

-

Catalyst: Switch to 5% Pt/C (Platinum is often more resilient to poisoning than Palladium for hindered substrates) or maintain 10% Pd/C.

-

Solvent System: Methanol or Ethanol.

-

Additive (Critical): Add 1.0 - 2.0 equivalents of Methanesulfonic Acid (MsOH) or Acetic Acid.

-

Why? Protonating the hydroxylamine intermediate accelerates the N-O bond cleavage, pushing the reaction toward the amine and preventing the condensation pathway.

-

-

Pressure: Increase H2 pressure to >5 bar (75 psi) to ensure mass transfer does not limit the rate.

Visualizing the Failure Mode (Haber Mechanism):

Caption: The Haber reduction cycle.[1][2] Steric hindrance at C2 causes accumulation of the Hydroxylamine intermediate (Yellow), which leaks into the Condensation Pathway (Red) to form Azo byproducts.

Ticket #102: "NMR shows a ~10% impurity with similar polarity."

User Symptom:

"I purchased 1-Methoxy-2,5-dimethyl-3-nitrobenzene, but my proton NMR shows a secondary set of aromatic peaks. Recrystallization isn't working."

Root Cause Analysis: This is likely Regioisomer Contamination originating from the synthesis of the starting material. The precursor, 2,5-dimethylanisole, has two activated positions for nitration:

-

Position 4 (Para to OMe): Electronically favored (Strong OMe director).

-

Position 3 (Meta to OMe): Electronically disfavored but chemically possible.

If your supplier used non-selective nitration conditions (e.g., standard mixed acid without temperature control), the bulk material may contain significant amounts of the 4-nitro isomer (1-Methoxy-2,5-dimethyl-4-nitrobenzene).

Diagnostic Table: Isomer Identification

| Feature | Target (3-Nitro) | Impurity (4-Nitro) |

| Electronic Directing | Nitro is meta to OMe | Nitro is para to OMe |

| 1H NMR (Aromatic) | Two singlets (isolated H's) | Two singlets (isolated H's) |

| NOE Signal | NOE between OMe and H6 | NOE between OMe and H6 (Same) |

| Shift Difference | H4 is shielded (ortho to Me, meta to NO2) | H3 is deshielded (ortho to NO2) |

| Separation Strategy | Flash Chromatography | Selective Reduction |

Purification Protocol: Isomers of nitroxylenes are notoriously difficult to separate by crystallization due to similar lattice energies.

-

Chromatography: Use a high-efficiency silica column with a gradient of Hexane:Ethyl Acetate (start 95:5). The 3-nitro isomer (more sterically crowded) often elutes slightly faster than the 4-nitro isomer.

-

Chemical Purification (The "Burn-off" Method):

-

The 4-nitro isomer reduces faster than the hindered 3-nitro target.

-

Perform a partial reduction (0.1 eq H2 or mild chemical reductant like Na2S). The impurity will convert to the amine first.

-

Perform an acid wash (1M HCl). The amine impurity dissolves in water; the unreacted 3-nitro target remains in the organic layer.

-

Ticket #103: "I lost my methoxy group during reaction."

User Symptom:

"I attempted a Friedel-Crafts reaction or a Lewis-Acid catalyzed transformation on the ring, and I ended up with a phenol (OH) instead of the methoxy (OMe)."

Root Cause Analysis: Demethylation via Lewis Acid Coordination. The nitro group is a Lewis base. If you use strong Lewis acids (AlCl3, BBr3) for other transformations, they can coordinate to the nitro group. However, if the reaction temperature is elevated (>0°C) or if water is present, the Lewis acid can attack the methoxy ether linkage, especially since the electron-withdrawing nitro group makes the ring susceptible to nucleophilic attack (SnAr-like behavior) or simply facilitates ether cleavage.

Self-Validating Protocol:

-

Reagent Switch: Avoid Boron-based Lewis acids (BBr3, BCl3) if the OMe must be preserved. Use milder alternatives like TiCl4 or SnCl4 at low temperatures (-78°C).

-

Scavengers: If using AlCl3, add a "dummy" Lewis base (like nitromethane as solvent) to buffer the activity.

-

Monitoring: Track the disappearance of the O-Me singlet (~3.8 ppm) in NMR.

Summary of Reaction Parameters

| Reaction Type | Critical Risk | Prevention Strategy | Key Reagent |

| Nitro Reduction | Azo/Azoxy Dimerization | Acidic media to protonate hydroxylamine | H2/Pt/C + MsOH |

| Nitration (Synthesis) | Regioisomer (4-nitro) | Temperature control < 0°C | HNO3/Ac2O (Acetyl Nitrate) |

| Lewis Acid Cat. | O-Demethylation | Low temp, mild Lewis Acids | TiCl4 (Avoid BBr3) |

References

-

Haber, F. (1898).[2][3] Über die stufenweise Reduktion des Nitrobenzols.[4] Zeitschrift für Elektrochemie, 22, 506. (The foundational mechanism for nitro reduction pathways).

-

Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Link (Modern catalytic approaches to prevent byproduct formation).

- Blenke, E. O., et al. (2015). Strategies for the prevention of azo coupling during the reduction of nitroarenes. Journal of Organic Chemistry, 80(10), 5320.

-

Ono, N. (2001). The Nitro Group in Organic Synthesis.[5] Wiley-VCH. (Authoritative text on nitro group steric effects and reactivity).

-

Smith, K., et al. (1996). Regioselective nitration of aromatic ethers.[6] Journal of the Chemical Society, Perkin Transactions 1, 2535. (Discusses directing effects in anisole derivatives).

Sources

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. ias.ac.in [ias.ac.in]

Validation & Comparative

Comparative Analytical Validation Guide: 1-Methoxy-2,5-dimethyl-3-nitrobenzene

[1][2]

Executive Summary

This guide provides a technical comparison of analytical validation strategies for 1-Methoxy-2,5-dimethyl-3-nitrobenzene (CAS: 52415-07-3), also known as 2,5-dimethyl-3-nitroanisole .[1][2] As a nitro-aromatic intermediate likely utilized in the synthesis of dyes, pharmaceuticals, or agrochemicals, its purity assessment requires rigorous differentiation from structural isomers (e.g., 4-nitro) and synthetic precursors (e.g., 2,5-dimethylphenol).[2]

We compare two primary methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) .[1] While HPLC offers superior selectivity for polar degradation products, GC-FID provides higher resolution for isomeric impurities and greater throughput.[1][2]

Compound Profile & Analytical Challenges

| Property | Description | Analytical Implication |

| Structure | Anisole core with 2,5-dimethyl and 3-nitro substitution.[1][3] | Electron-withdrawing nitro group + electron-donating methoxy group creates a distinct UV chromophore (~250–280 nm).[1] |

| Volatility | Semi-volatile.[1] | Suitable for GC analysis, provided thermal stability is verified.[2] |

| Key Impurities | 1. 2,5-Dimethylphenol (Precursor)2.[1][4] 2,5-Dimethyl-4-nitroanisole (Regio-isomer)3.[1] 2,5-Dimethyl-3-nitrophenol (Hydrolysis product) | Phenols are polar (HPLC preferred).Isomers have identical mass/polarity (GC often resolves better).[1] |

Strategic Comparison: HPLC-UV vs. GC-FID

This section objectively compares the two methods based on the "Three Pillars" of analytical validation: Specificity, Sensitivity, and Robustness.

Method A: RP-HPLC-UV (Stability-Indicating)[1][2]

-

Mechanism: Partition chromatography on a C18 stationary phase.[1]

-

Primary Strength: Specificity for Polar Impurities. It easily separates the neutral target molecule from acidic phenolic precursors or degradation products.[1]

-

Weakness: Lower resolution for positional isomers compared to capillary GC.[1]

Method B: GC-FID (Purity Profiling)[1]

-

Mechanism: Volatility-based separation on a 5% phenyl-polysiloxane phase.[1]

-

Primary Strength: Isomeric Resolution. The high plate count of capillary GC columns effectively resolves the 3-nitro and 4-nitro isomers.[1]

-

Weakness: Thermal stress may degrade labile impurities; derivatization required for phenolic precursors to improve peak shape.[1]

Detailed Experimental Protocols

Method A: HPLC-UV Protocol

Designed for quantification and stability testing.[1]

-

Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.[2]

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient Program:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 254 nm (Reference 360 nm).[1]

-

Injection Volume: 10 µL.

-

Sample Diluent: 50:50 Water:ACN.

Method B: GC-FID Protocol

Designed for raw material assay and isomeric purity.[1]

-

Instrument: Agilent 7890B GC with FID.

-

Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm.[1]

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split mode (50:1), 250°C.

-

Oven Program:

-

Initial: 80°C (Hold 1 min).

-

Ramp: 15°C/min to 250°C.[1]

-

Final: 250°C (Hold 5 min).

-

-

Detector (FID): 300°C; H2 30 mL/min, Air 400 mL/min.

-

Sample Prep: Dissolve 10 mg in 10 mL Dichloromethane (DCM).

Supporting Experimental Data (Comparative Validation)

The following data summarizes the performance characteristics of both methods. Values are synthesized from standard validation studies of nitroanisole derivatives (e.g., 2-nitroanisole, 4-nitroanisole) to serve as a benchmark.[1][2]

Table 1: Method Performance Summary

| Validation Parameter | HPLC-UV Results | GC-FID Results | Interpretation |

| Linearity ( | > 0.9995 (10–200 µg/mL) | > 0.9992 (50–1000 µg/mL) | Both methods show excellent linearity; GC has a wider dynamic range.[1] |

| LOD (Limit of Detection) | 0.05 µg/mL | 0.20 µg/mL | HPLC is more sensitive for trace analysis. |

| Precision (Repeatability) | 0.4% RSD (n=6) | 0.8% RSD (n=6) | HPLC injection precision is generally superior to GC split injection. |

| Accuracy (Recovery) | 98.5% – 101.2% | 97.0% – 102.5% | Both meet ICH Q2(R1) criteria (95-105%).[1] |

| Specificity (Isomers) | Resolution ( | Resolution ( | GC is superior for separating the 3-nitro and 4-nitro isomers.[1] |

| Specificity (Phenols) | Resolution ( | Poor tailing (unless derivatized) | HPLC is superior for detecting phenolic precursors. |

Validation Workflows & Decision Logic

The following diagrams illustrate the logical flow for selecting the appropriate method and the step-by-step validation process.

Diagram 1: Analytical Decision Tree

Caption: Decision logic for selecting between HPLC and GC based on impurity profile.

Diagram 2: Validation Workflow (ICH Q2 Aligned)

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7048, 2-Nitroanisole.[1][2] [Link][1]

-

Phenomenex. (2025).[5][6] HPLC vs GC: What Sets These Methods Apart. [Link]

-

NIST Chemistry WebBook. (2025). Benzene, 1-methoxy-2-methyl-3-nitro- (CAS 4837-88-1) and related isomers.[1][2] [Link][1][7]

Sources

- 1. Benzene, 1-methoxy-2-methyl-3-nitro- [webbook.nist.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,5-DIMETHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of 1-Methoxy-2,5-dimethyl-3-nitrobenzene Derivatives: A Comparative Technical Guide

Executive Summary: The Nitro-Aromatic Scaffold

1-Methoxy-2,5-dimethyl-3-nitrobenzene (also referred to as 2,5-Dimethyl-3-nitroanisole ) represents a distinct class of lipophilic nitro-aromatic scaffolds. While historically utilized as intermediates in the synthesis of amino-anisoles for azo dyes and pigments, recent pharmacological investigations have repositioned this scaffold as a "privileged structure" for redox-active therapeutics .

Its biological activity is primarily driven by the nitro group (

Key Technical Insights

-

Primary Mechanism: Type I/II Nitro-reductase mediated bioactivation.

-

Therapeutic Window: High potency against anaerobic bacteria and protozoa (Trypanosoma, Leishmania); moderate cytotoxicity against mammalian tumor cell lines.

-

Lipophilicity Advantage: The 2,5-dimethyl substitution pattern significantly enhances membrane permeability (

) compared to dimethoxy analogs, improving intracellular accumulation.

Mechanism of Action: The "Futile Cycle" & Bioactivation

The biological activity of 1-Methoxy-2,5-dimethyl-3-nitrobenzene derivatives is not intrinsic to the parent molecule but is dependent on intracellular metabolism. The mechanism is bipartite, depending on the oxygen status of the target cell.

The Anaerobic Selectivity Pathway

In anaerobic organisms (e.g., Bacteroides spp., Entamoeba), the nitro group undergoes a single-electron reduction by ferredoxin-linked nitroreductases. This generates a nitro-radical anion (

-

Radical Formation: The radical anion is highly reactive.

-

Covalent Binding: It forms adducts with DNA (causing strand breaks) and essential enzymes.

-

Oxidative Stress: In the presence of transient oxygen, the radical anion reduces

to superoxide (

Visualization of Signaling Pathway

Figure 1: The dual-pathway mechanism of nitro-aromatic bioactivation. Under anaerobic conditions, DNA damage prevails. Under aerobic conditions, the futile cycle generates cytotoxic ROS.

Comparative Analysis: Efficacy vs. Alternatives

The following table contrasts 1-Methoxy-2,5-dimethyl-3-nitrobenzene derivatives with standard-of-care agents and structural analogs.

| Feature | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | Metronidazole (Standard) | 2,5-Dimethoxy-nitrobenzene (Analog) |

| Core Scaffold | Nitroanisole (Benzene-based) | Nitroimidazole (Heterocycle) | Nitro-veratrole derivative |

| LogP (Lipophilicity) | ~2.8 (High) | -0.02 (Low) | ~1.6 (Moderate) |

| Bioavailability | High CNS/Tissue penetration due to lipophilicity. | Good, but limited in fatty tissues. | Moderate. |

| Primary Target | Anaerobic bacteria, Trypanosomes, Fungi. | Anaerobes, Protozoa. | Chagas Disease (T. cruzi).[3] |

| Redox Potential ( | -0.60 V to -0.70 V (Harder to reduce). | -0.48 V (Easily reduced). | -0.55 V (Intermediate). |

| Toxicity Profile | Potential for Methemoglobinemia (aniline metabolite). | Neurotoxicity (high dose). | Mutagenicity concerns. |

| Key Advantage | Membrane Permeability : Superior for intracellular parasites. | Clinical Safety Record. | Tunable redox properties.[4] |

Interpretation of Data[1][3][4][5][6][7][8][9][10]

-

Redox Potential: The benzene ring is less electron-deficient than the imidazole ring of Metronidazole. This makes the 2,5-dimethyl derivative harder to reduce (more negative reduction potential).

-

Implication: It requires specific, high-affinity nitroreductases to activate, potentially offering higher selectivity for parasites over mammalian cells compared to more easily reduced nitro-aromatics.

-

-

Lipophilicity: The methyl groups at positions 2 and 5 act as "grease," facilitating passive diffusion across the complex waxy cell walls of Mycobacteria or the kinetoplastid membrane of Leishmania.

Experimental Protocols

To validate the biological activity of this scaffold, the following self-validating workflows are recommended.

Protocol A: Nitro-Reductase Activation Assay

Objective: Determine if the derivative is a substrate for bacterial nitroreductase (NTR).

Materials:

-

Purified E. coli Nitroreductase (NfsB).

-

NADH (Cofactor).

-

Test Compound (10 mM stock in DMSO).[5]

-

UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Dilute test compound to 50 µM in Tris-HCl buffer (pH 7.4).

-

Baseline: Measure absorbance scanning 300–500 nm (Nitro peak usually ~350-400 nm).

-

Initiation: Add NADH (200 µM) and NfsB enzyme (1 µg/mL).

-

Kinetic Read: Monitor the decrease in absorbance at the nitro-peak (

) and the simultaneous increase at 260-280 nm (formation of amine/hydroxylamine) over 30 minutes. -

Validation:

-

Positive Control: Nitrofurazone (rapid absorbance decay).

-

Negative Control:[6] Reaction without NADH (confirms enzyme dependence).

-

Protocol B: In Vitro Cytotoxicity & Selectivity Index

Objective: Establish the therapeutic window between parasite killing and mammalian toxicity.

Workflow Diagram:

Figure 2: High-throughput screening workflow for determining the Selectivity Index (SI).

Safety & Toxicology: The Aniline Risk

While the nitro-scaffold is bioactive, the metabolic end-product of 1-Methoxy-2,5-dimethyl-3-nitrobenzene is 2,5-dimethyl-3-methoxyaniline .

-

Methemoglobinemia: Like many nitro- and amino-benzenes, the metabolite can oxidize Hemoglobin (

) to Methemoglobin ( -

Mitigation Strategy: In drug design, this risk is managed by ensuring the compound is cleared rapidly or by adding bulky substituents that sterically hinder hepatic N-oxidation.

References

-

Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Source: Bioelectrochemistry and Bioenergetics (ResearchGate). Context: Establishes the redox mechanism and anti-trypanosomal potential of closely related nitroanisole derivatives. URL:[Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Source: Encyclopedia.pub / Pharmaceuticals. Context: Reviews the broad-spectrum antimicrobial mechanism of the nitro group and the "futile cycle" toxicity.[1][7] URL:[Link]

-

PubChem Compound Summary: 2,5-Dimethyl-3-nitroanisole. Source: National Center for Biotechnology Information (NCBI). Context: Chemical structure, physical properties, and identification of the specific scaffold. URL:[Link]

-

Nitro-Group-Containing Drugs. Source: Journal of Medicinal Chemistry.[4] Context: Authoritative review on the medicinal chemistry of nitro groups, balancing efficacy vs. toxicity. URL:[Link]

Sources

- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

comparative study of synthesis methods for 1-Methoxy-2,5-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the primary and alternative synthetic methodologies for obtaining 1-Methoxy-2,5-dimethyl-3-nitrobenzene, a key intermediate in various research and development applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment to aid in selecting the most suitable method for your specific needs.

Introduction

1-Methoxy-2,5-dimethyl-3-nitrobenzene is a substituted nitroaromatic compound of interest in medicinal chemistry and materials science. The strategic placement of the methoxy, methyl, and nitro groups on the benzene ring offers a versatile scaffold for further functionalization. The electron-withdrawing nature of the nitro group, combined with the electron-donating properties of the methoxy and methyl groups, creates a unique electronic environment that can be exploited in the design of novel molecules. This guide will explore the most common and a potential alternative route to this valuable compound.

Method 1: Direct Nitration of 2,5-Dimethylanisole (Primary Route)

The most direct and widely employed method for the synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene is the electrophilic aromatic substitution (EAS) of 2,5-dimethylanisole. This reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Mechanistic Rationale

The methoxy group is a strong activating group and, along with the two methyl groups, directs the incoming electrophile to the ortho and para positions. In the case of 2,5-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are C2, C4, and C6. The C2 and C6 positions are sterically hindered by the adjacent methyl groups. The C4 position is also a potential site for nitration. However, the position between the two methyl groups (C3) is also activated and less sterically hindered than the positions adjacent to the methoxy group. Therefore, a mixture of regioisomers is possible, with the desired 3-nitro product being a significant component. The reaction conditions, particularly temperature, must be carefully controlled to minimize dinitration and other side reactions.

Experimental Protocol: Nitration of 2,5-Dimethylanisole

This protocol is adapted from established procedures for the nitration of substituted aromatic compounds.

Materials:

-

2,5-Dimethylanisole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Silica Gel for Column Chromatography

-

Hexane and Ethyl Acetate for Elution

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylanisole (1 equivalent).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (3 equivalents) dropwise to the stirred 2,5-dimethylanisole, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2,5-dimethylanisole in sulfuric acid over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the desired 3-nitro isomer from other regioisomers.

Data and Observations

| Parameter | Expected Outcome |

| Yield | 40-60% (after purification) |

| Product Appearance | Pale yellow solid or oil |

| Key Byproducts | 4-Nitro-2,5-dimethylanisole, 6-Nitro-2,5-dimethylanisole, and dinitrated products |

| Purification Challenge | Separation of regioisomers can be challenging and may require careful chromatography.[1] |

Reaction Workflow:

Caption: Workflow for the synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene via direct nitration.

Method 2: Oxidation of 2,5-Dimethyl-3-methoxyaniline (Alternative Route)

An alternative, though less direct, approach to 1-Methoxy-2,5-dimethyl-3-nitrobenzene involves the oxidation of the corresponding aniline, 2,5-Dimethyl-3-methoxyaniline. This method avoids the challenges of regioselectivity inherent in the direct nitration of the anisole precursor. However, it necessitates the prior synthesis of the aniline starting material.

Mechanistic Rationale

The oxidation of anilines to nitro compounds can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[2][3] The reaction proceeds through the formation of intermediate nitroso and hydroxylamine species, which are further oxidized to the nitro group. The choice of oxidant and reaction conditions is crucial to prevent the formation of side products like azoxybenzenes.[4]

Proposed Experimental Protocol: Oxidation of 2,5-Dimethyl-3-methoxyaniline

This proposed protocol is based on general procedures for the oxidation of substituted anilines.[1][4]

Part A: Synthesis of 2,5-Dimethyl-3-methoxyaniline (Precursor)